1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
Overview
Description
1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a chemical compound that has been studied for its potential use in treating immune diseases . It has been described as a novel immunomodulator targeting Janus Kinase 3 (JAK3) . It has also been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) .
Synthesis Analysis
In the chemical modification of a related compound, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Scientific Research Applications
Allosteric mGluR5 Antagonists
1H-Pyrrolo[2,3-c]pyridine-7-carboxamides, which are structurally related to 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide, have been identified as a new series of allosteric mGluR5 antagonists. These compounds show high in vitro potency and have been optimized for better aqueous solubility through modification of substituents on the heterocyclic scaffold (Koller et al., 2012).
Phosphodiesterase 4B (PDE4B) Inhibitors
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. These compounds exhibited significant inhibition of TNF-α release from macrophages and represent promising leads for CNS diseases (Vadukoot et al., 2020).
ACC1 Inhibitors
Research on 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives has led to the discovery of potent ACC1 inhibitors. These inhibitors demonstrated significant in vivo pharmacodynamic activity, reducing the concentration of malonyl-CoA in xenograft tumors, and are considered promising for the treatment of cancer and fatty acid-related diseases (Mizojiri et al., 2019).
c-Met Inhibitors
Phenylpyrimidine-carboxamide derivatives containing the 1H-pyrrolo[2,3-b]pyridine moiety have been synthesized and evaluated as c-Met inhibitors. These compounds exhibited excellent cytotoxicity and selectivity against various cancer cell lines, indicating their potential as therapeutic agents (Zhu et al., 2016).
Gastric Acid Secretion Inhibitors
Novel 1H-pyrrolo[3,2-b]pyridines have shown potential as potent inhibitors of gastric acid secretion. The structure-activity relationship established in these studies indicates their utility in anti-secretory therapies (Palmer et al., 2008).
Monoamine Oxidase B Inhibitors
Studies on (pyrrolo-pyridin-5-yl)benzamides, related to 1H-pyrrolo[3,2-b]pyridine-5-carboxamide, have identified them as reversible MAO-B inhibitors. These compounds are BBB permeable and have shown a neuroprotective effect on cortical neurons, making them suitable for CNS-related applications (Tzvetkov et al., 2019).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is not available in the search results, general safety measures for handling chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-2-1-5-6(11-7)3-4-10-5/h1-4,10H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWOTSSMNJVBTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433696 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridine-5-carboxamide | |
CAS RN |
146767-59-1 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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